1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol
Description
1-[2-(1H-Pyrazol-1-yl)ethyl]piperidin-3-ol (molecular formula: C₇H₁₂N₄O, molecular weight: 184.2 g/mol) is a heterocyclic compound featuring a piperidin-3-ol core connected via an ethyl linker to a pyrazole ring. This structure is commonly associated with bioactive molecules, particularly in neurological and antiviral applications .
Properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)piperidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c14-10-3-1-5-12(9-10)7-8-13-6-2-4-11-13/h2,4,6,10,14H,1,3,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYLZARNVZMTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN2C=CC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
The pyrazole ring is classically synthesized via cyclocondensation between hydrazines and 1,3-dicarbonyl precursors. For 1-substituted pyrazoles, arylhydrazines (e.g., phenylhydrazine) react with diketones or β-ketoesters under catalytic conditions:
Nano-ZnO catalysts in aprotic solvents (e.g., DMF) enhance yields (up to 95%) and regioselectivity by stabilizing intermediates. For example, Girish et al. demonstrated that ethyl acetoacetate and phenylhydrazine form 1,3,5-trisubstituted pyrazoles in 95% yield under microwave irradiation.
Acetylenic Ketones as Pyrazole Precursors
Cyclocondensation of hydrazines with acetylenic ketones offers an alternative route, though regioselectivity remains a challenge. For instance, reaction of phenylhydrazine with diacetylene ketones in ethanol yields a 3:2 mixture of regioisomers. Copper triflate and ionic liquids (e.g., [bmim]PF6) improve selectivity for 3-trifluoromethylpyrazoles (82% yield).
Piperidine-3-ol Derivatization: Protection and Alkylation Strategies
Hydroxyl Group Protection
The hydroxyl group at C-3 of piperidine necessitates protection during N-alkylation to prevent side reactions. Silicon-based protectors (e.g., TBDMS ethers) are preferred due to their stability under basic conditions and facile deprotection:
N-Alkylation of Piperidine
Direct alkylation of the piperidine nitrogen with 1-(2-bromoethyl)pyrazole faces challenges due to the secondary amine’s low nucleophilicity. Optimized conditions employ polar aprotic solvents (DMF, 80°C) and cesium carbonate to deprotonate the amine:
Yields range from 60–75%, with selectivity influenced by solvent polarity and counterion effects.
Linker Installation: Synthesis of 1-(2-Bromoethyl)pyrazole
Regioselective Alkylation of Pyrazole
Pyrazole undergoes alkylation at the 1-position using 1,2-dibromoethane under phase-transfer conditions (NaH, THF):
Silver oxide (Ag2O) enhances regioselectivity (>90% 1-isomer) by coordinating to the pyrazole nitrogen.
Integrated Synthetic Route and Optimization
Stepwise Synthesis
A representative route combines pyrazole synthesis, piperidine protection, and alkylation:
-
Pyrazole synthesis : Cyclocondensation of phenylhydrazine with ethyl acetoacetate yields 1-phenyl-3,5-dimethylpyrazole (82%).
-
Ethyl linker installation : Alkylation with 1,2-dibromoethane gives 1-(2-bromoethyl)pyrazole (68%).
-
Piperidine protection : TBDMS protection of piperidin-3-ol (91%).
-
N-Alkylation : Reaction with 1-(2-bromoethyl)pyrazole forms the protected product (73%).
-
Deprotection : TBAF-mediated cleavage yields the target compound (89%).
Chemical Reactions Analysis
1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a dihydropyrazole derivative.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
This compound features a piperidine ring and a pyrazole moiety, which contribute to its unique chemical properties. It has been shown to interact with various enzymes and receptors, influencing their function. The compound's interactions can lead to significant biochemical changes at the molecular and cellular levels, which are crucial for its applications in research.
Medicinal Chemistry
1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol serves as a vital building block in the synthesis of pharmacologically active compounds. Its derivatives are being explored for potential anti-inflammatory and anti-cancer properties. For instance, modifications to the piperidine ring can enhance bioactivity and selectivity towards specific biological targets.
Biological Studies
This compound is extensively used in biological research to study its interactions with various biological targets, such as enzymes and receptors. For example, it has been demonstrated that this compound interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding these interactions helps elucidate the compound's pharmacokinetics and potential side effects.
Industrial Applications
In addition to its medicinal uses, this compound acts as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds. Its stability under various conditions makes it suitable for large-scale production processes.
Case Study 1: Anti-Cancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. One study found that specific modifications to the pyrazole ring significantly enhanced anti-tumor activity compared to unmodified compounds.
Case Study 2: Enzyme Interaction Studies
A series of experiments demonstrated that this compound can inhibit cytochrome P450 enzymes involved in drug metabolism. The implications of this interaction suggest potential drug-drug interactions when co-administered with other pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key physicochemical parameters (e.g., molecular weight, hydrogen bond donors/acceptors, rotatable bonds) influence bioavailability and target engagement. Below is a comparative analysis with analogous compounds:
| Compound Name / Structure | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Predicted logP |
|---|---|---|---|---|---|
| 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidin-3-ol | 184.2 | 1 (OH) | 4 (N, O) | 3 | ~1.5 |
| Pyrrolidin-3-ol derivatives (e.g., 1a, 1b, Evid.2) | ~350 | 0 | 5 (oxadiazole) | 5 | ~2.8 |
| Oxime ester derivatives (Evid.8) | ~300 | 0 | 3 (oxime ester) | 4 | ~3.0 |
| Piperazine derivative (Evid.12) | 388.5 | 0 | 3 (ketone) | 6 | ~2.5 |
Key Observations :
- The target compound has the lowest molecular weight and fewest rotatable bonds , aligning with Veber’s rules for oral bioavailability (rotatable bonds ≤ 10; polar surface area ≤ 140 Ų) .
- Piperazine derivatives (e.g., Evid.12) exhibit higher molecular complexity and rotatable bonds, which may limit bioavailability despite moderate logP values .
Patent and Therapeutic Landscape
- Pyrazole-Quinoline Derivatives (Evid.6): Patented as BK B2 receptor antagonists, emphasizing the role of pyrazole in receptor targeting.
- Piperazine Derivatives (Evid.12) : Highlight the therapeutic relevance of nitrogen-rich heterocycles, though their higher molecular complexity may pose synthetic challenges .
Biological Activity
1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and applications in various fields, supported by relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a pyrazole moiety, which contribute to its unique biological activity. The molecular formula is with a molecular weight of approximately 176.26 g/mol. Its structural characteristics allow it to interact with various biological targets, influencing numerous biochemical pathways.
Target Interactions:
this compound interacts with several enzymes and receptors, notably:
- Cytochrome P450 Enzymes: These enzymes play a crucial role in drug metabolism. The compound can either inhibit or activate these enzymes depending on the isoform involved.
- Neurotransmitter Receptors: Its piperidine component suggests potential interactions with neurotransmitter systems, indicating possible applications in neurological disorders.
Biochemical Pathways:
The compound's interactions lead to alterations in cellular functions, impacting pathways related to cell proliferation and apoptosis. This is particularly relevant in cancer research, where modulation of these pathways can influence tumor growth and treatment responses.
Antiproliferative Effects
Research indicates that derivatives of compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- MDA-MB-231 Cell Line: Studies have shown that certain pyrazole derivatives demonstrate cytotoxic effects against this triple-negative breast cancer cell line, highlighting the potential for developing new anticancer agents .
Table 1: Summary of Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.59 ± 0.00 | >25 |
| Compound B | HEL (Erythroleukemia) | 1.00 ± 0.42 | >25 |
| Compound C | Vero (Normal) | >25 | - |
Case Studies
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing derivatives of pyrazole compounds, including this compound, evaluated their biological activity against various cancer models. The results indicated that modifications in the substituents on the pyrazole ring significantly affected their antiproliferative potency .
Case Study 2: Neuropharmacological Assessment
Another investigation assessed the neuropharmacological effects of similar compounds on neurotransmitter receptors. The findings suggested that these compounds could modulate receptor activity, providing insights into their potential use for treating neurological disorders.
Applications in Medicinal Chemistry
This compound serves as a valuable scaffold for synthesizing novel pharmacologically active compounds. Its versatility allows researchers to explore new derivatives that may enhance therapeutic efficacy against various diseases, including cancer and neurodegenerative disorders.
Q & A
Q. What synthetic routes are commonly employed for synthesizing 1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperidine ring followed by alkylation or coupling with a pyrazole moiety. Key steps include:
- Piperidine Core Formation : Cyclization of precursor amines via reductive amination or nucleophilic substitution .
- Pyrazole Introduction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution to attach the pyrazole group .
- Purification : Silica gel column chromatography or recrystallization to isolate the product .
Q. Optimization Parameters :
| Parameter | Typical Range/Reagents | Purpose |
|---|---|---|
| Solvent | DMF, THF, or DCM | Solubility and reaction efficiency |
| Temperature | 0–80°C | Control reaction rate/side products |
| Catalysts | Pd/C, CuI | Facilitate coupling reactions |
| Reaction Time | 4–24 hours | Balance yield vs. decomposition |
Critical adjustments include avoiding moisture-sensitive intermediates and using inert atmospheres (N₂/Ar) for oxidation-prone steps .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., -OH, C=N) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area normalization) .
Q. How can researchers resolve contradictory spectroscopic data during structural elucidation of this compound derivatives?
- Methodological Answer : Contradictions (e.g., ambiguous NOESY correlations or MS fragmentation patterns) require:
- Crystallography : Single-crystal X-ray diffraction using SHELX programs to unambiguously assign stereochemistry .
- Computational Modeling : Density Functional Theory (DFT) to predict NMR/IR spectra and compare with experimental data .
- Isotopic Labeling : ¹⁵N/²H labeling to trace pyrazole nitrogen environments .
Case Study : A piperidine-pyrazole derivative showed conflicting NOE signals; crystallography revealed a twisted conformation due to steric hindrance, resolved via SHELXL refinement .
Q. What strategies mitigate instability of intermediates during the synthesis of this compound?
- Methodological Answer :
- Low-Temperature Reactions : Conduct alkylation steps at –20°C to prevent decomposition of reactive intermediates .
- Protective Groups : Use tert-butoxycarbonyl (Boc) for amine protection during piperidine functionalization .
- In Situ Monitoring : ReactIR or LC-MS to track intermediate stability and adjust conditions dynamically .
Q. Example Workflow :
| Step | Intermediate | Stability Challenge | Mitigation Strategy |
|---|---|---|---|
| Alkylation | Amine-piperidine | Oxidation | Boc protection, inert atmosphere |
| Coupling | Pyrazole-ethyl | Hydrolysis | Anhydrous solvents, molecular sieves |
Q. How can the biological activity of this compound be evaluated in neurological research?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase (AChE) or monoamine oxidase (MAO) .
- Receptor Binding : Radioligand displacement studies (e.g., σ or NMDA receptors) .
- In Vivo Models :
- Anticonvulsant Activity : Maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents .
- Mechanistic Probes :
- Computational Docking : AutoDock Vina to predict binding modes with AChE (PDB ID: 4EY7) .
Data Interpretation : A related piperidin-3-ol derivative showed IC₅₀ = 12 µM for AChE, suggesting potential neuroactivity .
Contradiction Analysis & Methodological Gaps
Q. How to address discrepancies in reported biological activities of structurally similar piperidine-pyrazole compounds?
- Methodological Answer : Discrepancies often arise from assay variability or impurity artifacts. Solutions include:
- Standardized Protocols : Follow OECD guidelines for cytotoxicity (e.g., MTT assay) .
- Metabolic Stability Tests : Liver microsome assays to rule out false positives from metabolite interference .
- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., pyrazole vs. triazole) using matched molecular pairs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
